molecular formula C11H12O2 B030645 1,2,3,4-Tetrahydro-1-naphthoic acid CAS No. 1914-65-4

1,2,3,4-Tetrahydro-1-naphthoic acid

Cat. No.: B030645
CAS No.: 1914-65-4
M. Wt: 176.21 g/mol
InChI Key: VDLWTJCSPSUGOA-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1-naphthoic acid is an organic compound with the molecular formula C11H12O2. It is also known as 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. This compound is a derivative of naphthalene, where the aromatic ring is partially hydrogenated. It is used as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries .

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydro-1-naphthoic acid, also known as 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, is primarily used as a reagent to produce protease inhibitors . Proteases are enzymes that break down proteins and peptides, and inhibitors of these enzymes can regulate their activity, making them potential targets for therapeutic intervention in diseases such as cancer, viral infections, and inflammatory disorders.

Mode of Action

As a reagent used in the production of protease inhibitors, it likely interacts with the active site of the protease enzyme, preventing it from cleaving peptide bonds in proteins, thereby inhibiting its activity .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving proteases. Proteases play a crucial role in many biological processes, including digestion, immune response, cell cycle progression, and apoptosis. By inhibiting proteases, this compound can potentially affect these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role as a protease inhibitor. By inhibiting protease activity, it can prevent the breakdown of specific proteins, potentially altering cellular processes such as signal transduction, cell proliferation, and apoptosis .

Chemical Reactions Analysis

1,2,3,4-Tetrahydro-1-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphthalene-1-carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: It can be reduced to form 1,2,3,4-tetrahydronaphthalene. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives. .

Scientific Research Applications

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-1-naphthoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in unique chemical reactions and serve as a versatile intermediate in various applications .

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLWTJCSPSUGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80940758
Record name 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1914-65-4
Record name 1-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001914654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-TETRAHYDRO-1-NAPHTHOIC ACID
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Synthesis routes and methods

Procedure details

A mixture of potassium tert-butoxide (74.13 g, 661 mmol) and N,N,N',N'-tetramethylethylenediamine (6.63M, 78.92 mL, 523 mmol) in 1.7 L of hexane was cooled to below -30° C. under a nitrogen atmosphere and then n-butyl lithium (1.6M, 327 mL, 523 mmol) was added over 15 minutes. The mixture was stirred for 15 minutes and 1,2,3,4-tetrahydronapthalene (7.36M, 85.27 mL, 623 mmol) was added. The mixture was stirred for 6 hours at 0° C. and then for 18 hours at between 0° and 20° C. The mixture was aerated with carbon dioxide for approximately 30 minutes and then approximately 1.2 L of water was added. The aqueous layer was separated, cooled in an ice-water bath and acidified with approximately 185 mL of 12N hydrochloric acid. The mixture was then extracted with ethyl acetate (2×1 L) and the combined ethyl acetate layers were dried (NaSO4). The mixture was filtered and concentrated. The residue was dissolved in 170 mL of formic acid and then the solution was diluted with 340 mL of water to give a crystalline product. The product was isolated by filtration, washed with 40 mL of water and dried. The dry material was dissolved in 0.74 L of ethyl acetate and the solution was washed with 0.5 L of water, dried (Na2SO4) and concentrated to give 1,2,3,4-tetrahydro-1-naphthoic acid (38.68 g, 219.6 mol), m.p. 74.4°-79.2° C.
Quantity
74.13 g
Type
reactant
Reaction Step One
Quantity
78.92 mL
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
solvent
Reaction Step One
Quantity
327 mL
Type
reactant
Reaction Step Two
Quantity
85.27 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.2 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What are the common synthetic routes for producing 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid?

A: One established method involves a two-stage, three-step synthesis starting from 7-methoxytetralone. This route utilizes a Wittig olefination, followed by Sharpless asymmetric dihydroxylation, and concludes with a platinum-catalyzed oxidation. [] Another approach utilizes 1,2,3,4-tetrahydro-1-naphthoic acid as a starting material and involves a series of reactions including resolution, amination, reduction, cyclization, and salt formation. []

Q2: Has the crystal structure of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid been determined?

A: Yes, the crystal structure of (±)-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has been studied. It reveals hydrogen-bonded centrosymmetric carboxyl dimers within the crystal lattice. Interestingly, the study also identified significant carboxyl disorder, modeled by two rotational conformers. []

Q3: How does the structure of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid relate to its potential biological activity?

A: Research suggests that derivatives of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid exhibit anti-inflammatory activity. [] Furthermore, modifications to the structure of related compounds like indane-1-carboxylic acid and indane-1-acetic acid, which share structural similarities, have been explored for their antispasmodic properties. [] This highlights the potential of structural modifications in this class of compounds for influencing biological activity.

Q4: Are there any known applications of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid derivatives in medicinal chemistry?

A: While 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid itself might not be directly utilized in medications, its derivatives show promise. For instance, palonosetron hydrochloride, synthesized from this compound, is a medication used to prevent nausea and vomiting. [] This example demonstrates the potential of this class of compounds in medicinal chemistry.

Q5: Have there been studies investigating the cytotoxic activity of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid derivatives?

A: Yes, research has explored the cytotoxic activity of 1,8-naphthalimide derivatives incorporating the 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid moiety. Notably, these compounds displayed cytotoxic effects against human tumor cell lines (K-562 and HUT-78) in vitro. []

Q6: What computational chemistry methods have been applied to study 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid derivatives?

A: Density functional theory (DFT) calculations have been employed to investigate the structural properties of 1,8-naphthalimide derivatives containing the 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid group. These calculations provided insights into the optimized geometry and harmonic vibrational frequencies of these compounds. Additionally, ab initio methods (MP2 and Hartree-Fock) and DFT using various functionals and basis sets were employed for NMR calculations. []

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